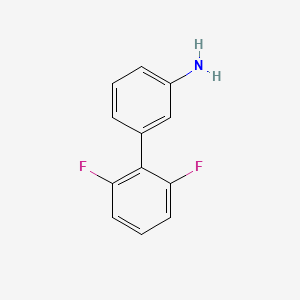

3-(2,6-Difluorophenyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-difluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVXSZWXTXUFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,6 Difluorophenyl Aniline and Its Advanced Derivatives

Strategic Synthesis of the Core Biphenyl (B1667301) Amine Linkage

The formation of the C(sp²)–C(sp²) bond between the two aromatic rings is the key step in constructing the 3-(2,6-difluorophenyl)aniline backbone. Palladium-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation efficiently and with high selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for carbon-carbon bond formation. The creation of the biaryl core of this compound is an ideal application for these methods.

The Suzuki-Miyaura coupling is one of the most widely used reactions for synthesizing biaryl compounds due to its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acid reagents. organic-chemistry.org The synthesis of this compound via this method typically involves the reaction between a derivative of 3-aminophenol (B1664112) and a derivative of 2,6-difluorobenzene.

Two primary pathways are feasible:

Coupling of (2,6-difluorophenyl)boronic acid with a 3-haloaniline (e.g., 3-bromoaniline (B18343) or 3-iodoaniline).

Coupling of 3-aminophenylboronic acid with a 1-halo-2,6-difluorobenzene (e.g., 1-bromo-2,6-difluorobenzene).

The first approach, using (2,6-difluorophenyl)boronic acid, is often challenging. Boronic acids with ortho-substituents, particularly fluorine atoms, are known to be unstable and prone to rapid protodeboronation (decomposition) under standard coupling conditions, which typically involve elevated temperatures. acs.org To address this, specialized catalyst systems and reaction conditions have been developed. The use of highly active palladium precatalysts in conjunction with bulky, electron-rich phosphine (B1218219) ligands can promote the desired coupling at lower temperatures (room temperature or 40 °C) and with shorter reaction times, thereby minimizing the decomposition of the sensitive boronic acid. acs.org A combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as P(t-Bu)₃, along with a base like cesium fluoride (B91410) (CsF), has been shown to be effective for coupling challenging substrates like pentafluorophenylboronic acid, a related sterically hindered and electronically deactivated substrate. researchgate.net

The table below summarizes representative conditions for Suzuki-Miyaura couplings involving challenging polyfluorophenyl boronic acids.

Table 1: Illustrative Catalyst Systems for Suzuki-Miyaura Coupling of Polyfluorophenyl Boronic Acids

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Feature |

|---|---|---|---|---|---|

| [Pd(PPh₃)₄] | Tetrakis(triphenylphosphine) | CsF / Ag₂O | DME | 70 | Silver(I) oxide as an additive promotes the reaction with inactive substrates. researchgate.net |

| [Pd₂(dba)₃] | P(t-Bu)₃ | CsF / Ag₂O | DMF | 100 | Effective for aryl bromide coupling partners, achieving good yields. researchgate.net |

While ligand-based palladium systems offer high activity, there is a growing interest in developing ligand-free protocols to reduce cost and simplify purification. Facile and efficient protocols for synthesizing various aryl-substituted aniline (B41778) derivatives have been developed using Pd(OAc)₂ as a catalyst without any additional ligand. researchgate.netsemanticscholar.org These reactions are often performed in aqueous solvent mixtures, such as N,N-dimethylformamide (DMF)/H₂O, under aerobic conditions. researchgate.netsemanticscholar.org The solvent itself can play a crucial role in stabilizing the palladium catalyst. researchgate.net Such methods have been successfully applied to the synthesis of mono-, bis-, and tris-aryl-substituted anilines, including 2,6-bisarylanilines, making this a viable strategy for the synthesis of the this compound core. researchgate.netsemanticscholar.org

Beyond palladium, other transition metals have been explored. Nickel-catalyzed cross-coupling reactions, for instance, have emerged as powerful alternatives. nih.gov Ligand-free Ni(II) salts, activated by photoredox catalysis, can facilitate aryl amination, demonstrating the potential for nickel to mediate C-N bond formation under mild conditions. nih.govprinceton.edu While this is typically for amination, the principles of using first-row transition metals are being extended to C-C couplings as well.

Table 2: Comparison of Ligand-Mediated and Ligand-Free Coupling Approaches

| Approach | Catalyst System | Typical Substrates | Advantages | Disadvantages |

|---|---|---|---|---|

| Ligand-Mediated | Pd₂(dba)₃ / Biarylphosphine Ligand | Aryl Chlorides, Bromides, Triflates | High activity, broad scope, mild conditions for sensitive substrates. acs.org | Cost of ligands, potential for product contamination. |

| Ligand-Free | Pd(OAc)₂ | Bromoanilines, Arylboronic acids | Lower cost, simplified reaction setup and purification. researchgate.netsemanticscholar.org | May require higher temperatures, potentially narrower substrate scope. |

Alternative Aromatic Coupling and Amine Synthesis Pathways

While palladium-catalyzed C-C bond formation is the most direct route, alternative strategies can construct the biphenyl amine skeleton. One such method involves forming the C-N bond as the final key step, a reaction known as the Buchwald-Hartwig amination. In this scenario, a pre-formed 3-bromo-2',6'-difluorobiphenyl would be coupled with an ammonia (B1221849) equivalent or a protected amine. Highly active catalyst systems, often composed of a palladium source and a bulky, electron-rich phosphine ligand, are effective for coupling a wide range of substrates, including electron-poor anilines or sterically hindered aryl bromides. mit.edu Various ammonia surrogates, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), can be used to install the primary amine group onto the biphenyl core. organic-chemistry.org

Functionalization and Derivatization Strategies Utilizing the this compound Scaffold

Once synthesized, the this compound core serves as a versatile platform for creating more complex molecules. The aniline functional group (-NH₂) is a primary site for derivatization, allowing for the introduction of a wide array of substituents through amination and amidation reactions.

Amination and Amidation Reactions

Amidation is a fundamental transformation for aniline derivatives. The reaction of this compound with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) readily yields the corresponding amides. This reaction is a cornerstone of medicinal chemistry for modifying a molecule's properties. More advanced cascade reactions, catalyzed by metals like Rhodium(I), can achieve C-H bond functionalization followed by intramolecular amidation to rapidly construct complex heterocyclic scaffolds like dihydroquinolinones from aniline precursors. rsc.org

Further amination of the aniline nitrogen can lead to secondary or tertiary amines. The Buchwald-Hartwig N-arylation can be employed to couple this compound with another aryl halide, creating triarylamines. mit.edu Similarly, N-alkylation can introduce alkyl groups. These derivatizations expand the chemical space accessible from the parent scaffold, enabling the fine-tuning of molecular properties for various applications.

Table 3: Derivatization Reactions of the Aniline Scaffold

| Reaction Type | Reagent(s) | Product Type | Description |

|---|---|---|---|

| Amidation | Acyl Chloride (R-COCl) | N-Acyl anilide | Forms a stable amide bond, a common structural motif in pharmaceuticals. |

| Amidation | Carboxylic Acid / Coupling Agent | N-Acyl anilide | A direct method to form amides from carboxylic acids. |

| Cascade Amidation | Acrylates / Rh(I) catalyst | Dihydroquinolinone | An advanced method for building complex heterocyclic systems from an aniline core. rsc.org |

| N-Arylation | Aryl Bromide / Pd Catalyst | Diaryl-/Triarylamine | Forms an additional C-N bond, linking another aryl group to the nitrogen. mit.edu |

| N-Alkylation | Alkyl Halide | N-Alkyl aniline | Introduces an alkyl substituent on the nitrogen atom. |

Ring Annulation and Heterocycle Formation

The this compound framework serves as a critical starting material or intermediate for the synthesis of various fused heterocyclic compounds. Its structural features are pivotal in the cyclization reactions that lead to the formation of these complex ring systems.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of applications. scholarsresearchlibrary.com The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be efficiently achieved using 2,6-difluoroaniline (B139000), a primary precursor to this compound, as a key building block. A general synthetic approach involves a multi-step sequence starting from anthranilic acid. scholarsresearchlibrary.com

The process begins with the reaction of anthranilic acid with chloroacetyl chloride in the presence of a base like diisopropylethylamine (DIPEA) to form an N-chloroacetylated intermediate. scholarsresearchlibrary.com This intermediate is then treated with 2,6-difluoroaniline in the presence of phosphorus trichloride (B1173362) (PCl₃) in acetonitrile, leading to the formation of the 3-(2,6-difluorophenyl)-2-(chloromethyl)quinazolin-4(3H)-one scaffold. scholarsresearchlibrary.com Subsequent nucleophilic substitution at the 2-chloromethyl position with various secondary amines (e.g., N-Boc piperazine, morpholine) affords a library of novel quinazolinone derivatives. scholarsresearchlibrary.com This methodology offers significant advantages in terms of yield, selectivity, and procedural simplicity. scholarsresearchlibrary.com

| Starting Material | Reagent 1 | Reagent 2 | Product | Ref |

| 2-(2-Chloroacetamido)benzoic acid | 2,6-Difluoroaniline, PCl₃ | tert-Butyl piperazine-1-carboxylate, NaI, DIPEA | tert-Butyl 4-[[3-(2,6-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl]piperazine-1-carboxylate | scholarsresearchlibrary.com |

The wide interest in quinazolinone derivatives stems from their diverse biological and pharmacological activities, and they are frequently used as synthetic intermediates. scholarsresearchlibrary.comgoogle.com The development of combinatorial libraries of quinazolinone derivatives has been a subject of significant research, highlighting the modularity of their synthesis. google.comgoogle.com

Formation of Pyrido-Pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine (B1209978) core is another important heterocyclic system found in many biologically active compounds. nih.govrsc.org The synthesis of N-substituted phenyl-pyrido[2,3-d]pyrimidine-2,4,6-triamines, where the aniline moiety is attached at the 6-position, can be accomplished via modern cross-coupling techniques. nih.gov

A key strategy involves the Buchwald-Hartwig amination reaction. nih.gov This palladium-catalyzed cross-coupling allows for the formation of a C-N bond between a halogenated heterocycle and an amine. For instance, 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine, with its amino groups protected, can be coupled with various substituted anilines to create a diverse set of derivatives. nih.gov While the direct use of this compound is not explicitly detailed, the methodology is broadly applicable to a range of substituted anilines. nih.gov The synthesis of these compounds is driven by the quest for potent and selective inhibitors of enzymes like dihydrofolate reductase (DHFR). nih.gov

Another approach involves the condensation of 4-chloro-5-cyano-2-methylsulfanyl-pyrimidine with an amine, followed by replacement of the methylsulfide group with an aniline. rsc.org Subsequent reduction of the nitrile group and cyclization leads to the formation of the pyrido[2,3-d]pyrimidin-7-one ring system. rsc.org

| Heterocyclic Core | Coupling Partner | Reaction Type | Product Class | Ref |

| 2,4-Diamino-6-bromo-pyrido[2,3-d]pyrimidine (protected) | Substituted Anilines | Buchwald-Hartwig Amination | N⁶-(Substituted phenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamines | nih.gov |

| 4-Chloro-5-cyano-2-methylsulfanyl-pyrimidine | Aniline | Nucleophilic Substitution / Reduction / Cyclization | Pyrido[2,3-d]pyrimidin-7-ones | rsc.org |

Construction of Dioxopiperazine Systems

The synthesis of diketopiperazines (DKPs), specifically 3,5-dioxo-1-piperazine derivatives, can occur through an unexpected intramolecular cyclization when using sterically hindered anilines. researchgate.net In an attempt to synthesize a tripodal C₃-symmetric carboxamide ligand by reacting nitrilotriacetic acid (NTA) with 2,6-difluoroaniline, an alternative product was formed. researchgate.net

The reaction, mediated by triphenyl phosphite (B83602) (P(OPh)₃) in pyridine (B92270) at high temperatures, did not yield the expected tris-amide. Instead, an intramolecular amide coupling occurred after the addition of two aniline moieties to the NTA core. This resulted in the formation of an N-(2,6-difluorophenyl)-3,5-dioxo-1-piperazine-N-(2,6-difluorophenyl)acetamide structure. researchgate.net Extensive NMR analysis confirmed this asymmetric, ring-closed product. The study concluded that ortho-substituents on the aniline, such as the two fluorine atoms in 2,6-difluoroaniline, favor this intramolecular cyclization pathway over the formation of the desired tripodal ligand. researchgate.net

| Reactant 1 | Reactant 2 | Mediator | Key Observation | Product | Ref |

| Nitrilotriacetic acid (NTA) | 2,6-Difluoroaniline | Triphenyl phosphite | Intramolecular ring-closing precedes third amide coupling | N-(2,6-difluorophenyl)-3,5-dioxo-1-piperazine-N-(2,6-difluorophenyl)acetamide | researchgate.net |

Other Fused Heterocyclic Scaffolds

The versatility of anilines as nucleophiles extends to the synthesis of a variety of other fused heterocyclic systems. A general and environmentally sound methodology for the nucleophilic aromatic substitution (SNAᵣ) on nitrogen-containing fused heterocycles has been developed using polyethylene (B3416737) glycol (PEG-400) as a green solvent. nih.gov This method has been applied to substrates like 8-chloro- Current time information in Bangalore, IN.rsc.orgquora.comtriazolo[4,3-a]pyrazine, which can react with various amines to yield substituted products. nih.gov The reaction proceeds rapidly and in high yields, demonstrating the utility of this approach for creating libraries of biologically relevant molecules. nih.gov Although not specifically demonstrated with this compound, the strong nucleophilic character of anilines makes them suitable candidates for such transformations.

Integration into Urea (B33335) and Carbamate (B1207046) Structures

The primary amine group of this compound is a key functional handle for the synthesis of urea and carbamate derivatives. These functional groups are prevalent in medicinal chemistry and materials science.

A straightforward and practical method for synthesizing N-substituted ureas involves the reaction of an amine with potassium isocyanate in water. rsc.org This catalyst-free method works well for a variety of anilines, which add nucleophilically to the isocyanate generated in situ. The resulting N-aryl ureas often precipitate from the aqueous solution, simplifying purification. rsc.org

Another common route involves the in-situ generation of an isocyanate from the parent amine, which is then trapped by another amine or an alcohol. researchgate.net For example, using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, Cbz-protected amines can be converted to isocyanates, which then readily form unsymmetrical ureas or carbamates. researchgate.net The Curtius rearrangement, involving the thermal decomposition of an acyl azide (B81097) to an isocyanate, is another classical method to access these structures from carboxylic acid derivatives. nih.gov

| Reagent 1 | Reagent 2 | Product Type | Key Feature | Ref |

| Aniline | Potassium Isocyanate | N-Aryl Urea | Catalyst-free, performed in water | rsc.org |

| Cbz-protected Amine | Amine / Alcohol | Unsymmetrical Urea / Carbamate | In-situ isocyanate formation | researchgate.net |

| Acyl Azide | Amine / Alcohol | Urea / Carbamate | Curtius rearrangement | nih.gov |

Difluoroalkylation of Anilines and Related Transformations

Direct functionalization of the aniline ring itself, particularly through C-H activation, represents an advanced and atom-economical synthetic strategy. Photo-induced protocols for the direct difluoroalkylation of C(sp²)–H bonds in anilines have been developed. rsc.orgrsc.org

One such method operates under catalyst-free conditions, relying on the formation of an electron-donor–acceptor (EDA) complex between the aniline and a difluoroalkyl bromide. rsc.orgrsc.org Irradiation with light promotes the reaction, which is characterized by mild conditions and operational simplicity. rsc.org Mechanistic studies suggest that the formation of the EDA complex leads to a bathochromic shift, allowing absorption in the near-visible light region. rsc.org

Complementary methods utilize an organic photocatalyst, such as Eosin Y, to promote the difluoroalkylation of electron-rich anilines under very mild conditions. acs.org These transition-metal-free methods provide practical and operationally simple routes to difluoroalkylated anilines. acs.org Furthermore, visible-light-induced, iridium-catalyzed protocols have been reported for the para-selective C–H difluoroalkylation of aniline derivatives, showcasing high regioselectivity and broad substrate scope. quora.com

| Aniline Type | Reagent | Conditions | Key Feature | Ref |

| Aniline derivatives | Bromodifluoroacetate | Visible light, fac-Ir(ppy)₃ catalyst | para-selective C-H functionalization | quora.comrsc.org |

| Electron-rich anilines | Ethyl difluoroiodoacetate | Eosin Y, K₂CO₃, TBAI, light | Organic photocatalyst, mild conditions | acs.org |

| Aniline derivatives | Difluoroalkyl bromides | Light, catalyst-free | EDA complex formation | rsc.orgrsc.org |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound focuses on the creation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. In this biaryl system, the significant steric hindrance imposed by the ortho-substituents on the two phenyl rings restricts free rotation around the C-C bond connecting them, leading to a stable chiral axis. The ability to control the stereochemistry of this axis is crucial for applications in materials science and medicinal chemistry, where specific three-dimensional arrangements are often required for desired functionality.

Research into related structures, such as 3-(2,6-difluorophenyl)-2-methyl-4(3H)-quinazolinone, has confirmed through ab initio calculations that the rotational barriers around the N-aryl bond are significant. researchgate.net This foundational work underscores the feasibility of isolating stable, optically active atropisomers within this class of compounds. The primary strategies for achieving enantioselectivity involve transition-metal-catalyzed cross-coupling reactions, most notably the asymmetric Suzuki-Miyaura coupling, as well as emerging organocatalytic methods.

Asymmetric Suzuki-Miyaura Coupling

The palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling is a premier method for the construction of axially chiral biaryls. beilstein-journals.org This approach involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a chiral ligand. For the synthesis of a chiral derivative of this compound, a plausible route would involve the coupling of a 2,6-difluorophenylboronic acid with a suitably protected 3-amino-2-halobenzene derivative. The choice of the chiral ligand is paramount for inducing high enantioselectivity.

A variety of chiral phosphine ligands have been developed for this purpose. Axially chiral monophosphine ligands, such as MOP (2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl), and more advanced bridged biphenyl monophosphine ligands have demonstrated significant efficacy in controlling the stereochemical outcome of such couplings. beilstein-journals.org The reaction conditions, including the choice of base, solvent, and temperature, are meticulously optimized to maximize both the chemical yield and the enantiomeric excess (ee). beilstein-journals.org

For instance, studies on the coupling of sterically hindered substrates like 3-substituted-2-bromoanilides with naphthylboronic acids have shown that specific chiral-bridged biphenyl monophosphine ligands can afford high yields and good to excellent enantioselectivities. beilstein-journals.org These findings provide a strong basis for developing a selective synthesis for chiral this compound derivatives.

| Aryl Halide Substrate (example) | Arylboronic Acid | Pd Catalyst (mol %) | Chiral Ligand (mol %) | Base | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| N-Aryl-2-bromo-3-methylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ (5) | L7* (6) | K₃PO₄ | THF | 99 | 88 | beilstein-journals.org |

| 2-Bromo-3-methyl-1-nitrobenzene | 1-Naphthylboronic acid | Pd₂(dba)₃ (5) | L7* (6) | K₃PO₄ | THF | 98 | 85 | beilstein-journals.org |

*L7 refers to a specific chiral-bridged biphenyl monophosphine ligand detailed in the cited literature.

Other Advanced Methodologies

Beyond the well-established Suzuki-Miyaura coupling, other modern synthetic strategies are emerging for the atroposelective synthesis of biaryls and related axially chiral compounds. These include:

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and chiral amine catalysts have been successfully employed in the atroposelective synthesis of various C-C and C-N axially chiral compounds. snnu.edu.cnbeilstein-journals.org These methods often rely on desymmetrization or dynamic kinetic resolution strategies and offer a metal-free alternative for creating axial chirality. snnu.edu.cn

Rhodium-Catalyzed Reactions: Cationic rhodium(I) complexes paired with chiral diene or bisphosphine ligands, such as (S)-H₈-BINAP, have been utilized in asymmetric [2+2+2] cycloaddition reactions to construct axially chiral heterobiaryls. mdpi.com

Palladium-Catalyzed C-H Functionalization: Direct, atroposelective C-H activation and functionalization represent a highly atom-economical approach to building axially chiral molecules, minimizing the need for pre-functionalized starting materials. researchgate.net

These advanced methods provide a diverse toolbox for synthetic chemists to construct challenging axially chiral derivatives of this compound with high levels of stereocontrol.

Chemical Reactivity and Mechanistic Investigations of 3 2,6 Difluorophenyl Aniline and Its Derivatives

Reactivity Profiles of the Aniline (B41778) Moiety in Complex Systems

The aniline moiety is a primary aromatic amine, and its reactivity is fundamentally linked to the lone pair of electrons on the nitrogen atom. In simple anilines, this lone pair makes the nitrogen atom nucleophilic and weakly basic. wikipedia.org It also activates the attached benzene (B151609) ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. wikipedia.orgchemistrysteps.com However, in the case of 3-(2,6-Difluorophenyl)aniline, the electronic and steric influence of the adjacent 2,6-difluorophenyl group significantly modulates this inherent reactivity.

The 2,6-difluorophenyl group exerts a strong electron-withdrawing effect, which reduces the electron density on the nitrogen atom of the aniline moiety. This deactivation has several consequences:

Basicity: Aromatic amines are generally much weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π-system. wikipedia.orgchemistrysteps.com The presence of an additional electron-withdrawing group further decreases the basicity. chemistrysteps.com Consequently, this compound is expected to be a significantly weaker base than aniline itself.

Nucleophilicity: The reduced electron density on the nitrogen diminishes its nucleophilicity. This is evident in reactions like acylation and alkylation. For instance, in reactions with acyl chlorides to form amides (anilides), or in nucleophilic substitution reactions, this compound would be expected to react more slowly than unsubstituted aniline. wikipedia.org Studies on similarly deactivated anilines show that they can be poor nucleophiles. acs.org

Coupling Reactions: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl amines. researchgate.net The success of these reactions depends on the nucleophilicity of the amine. While feasible, coupling this compound as the amine component might require more forcing conditions or specialized catalyst systems compared to more electron-rich anilines.

Oxidation: The oxidation of anilines can lead to a variety of products, including the formation of new C-N bonds to yield compounds like azobenzenes. wikipedia.orgorientjchem.org This susceptibility to oxidation remains a key feature of the aniline moiety in this complex system.

The steric bulk of the ortho-disubstituted ring also plays a crucial role, potentially hindering the approach of reagents to the nitrogen atom and influencing the regioselectivity of reactions on the adjacent ring.

Table 1: Predicted Reactivity of the Aniline Moiety in this compound

| Reaction Type | Reagent Example | Expected Reactivity Compared to Aniline | Notes |

|---|---|---|---|

| Protonation (Basicity) | Strong Acids (e.g., HCl) | Lower | The electron-withdrawing 2,6-difluorophenyl group significantly reduces the basicity of the amino group. chemistrysteps.com |

| Acylation | Acyl Chlorides (e.g., Acetyl Chloride) | Lower | Reduced nucleophilicity of the nitrogen slows the rate of amide formation. wikipedia.orgacs.org |

| N-Alkylation | Alkyl Halides | Lower | Both electronic deactivation and steric hindrance from the adjacent ring reduce reactivity. |

| Pd-Catalyzed C-N Coupling | Aryl Halides, Pd Catalyst, Base | Lower | Requires optimized conditions due to being an electron-poor and sterically hindered amine. researchgate.net |

| Diazotization | NaNO₂, HCl | Possible | Formation of a diazonium salt should be possible, though the stability and subsequent reactivity might be altered. |

| Oxidation | Oxidizing Agents (e.g., H₂O₂) | High | The amino group remains susceptible to oxidation, potentially leading to azoxy or azo compounds. wikipedia.org |

Influence of Ortho-Difluoro Substitution on Aryl Ring Reactivity

The two fluorine atoms at the ortho positions of the second phenyl ring dramatically alter its electronic properties and steric profile, which in turn influences the reactivity of the entire molecule.

Reactivity toward Nucleophiles: Fluorine is the most electronegative element, and its presence on an aromatic ring has a powerful electron-withdrawing inductive effect. The presence of two such groups, particularly ortho and para to a potential leaving group, strongly activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In the 2,6-difluorophenyl moiety, the fluorine atoms make the ring highly electron-deficient and thus susceptible to attack by nucleophiles. A nucleophile can displace one of the fluorine atoms, with the reaction proceeding through a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com This pathway is significantly favored over SN1 or SN2 mechanisms on aromatic systems. wikipedia.org

Reactivity toward Electrophiles: Conversely, the strong deactivating nature of the difluoro-substitution makes this ring extremely resistant to electrophilic aromatic substitution. The electron density of the ring is severely depleted, making an attack by an electrophile highly unfavorable. Any electrophilic attack on the molecule would preferentially occur on the aniline ring, which is activated by the -NH₂ group (despite being somewhat deactivated by the difluorophenyl substituent). wikipedia.org

Enzymatic Reactions: The ortho-difluoro substitution pattern can direct the outcome of biochemical reactions. In a study on the enzymatic degradation of 2,2'-difluorobiphenyl (B165479) by dioxygenase enzymes, it was found that the enzyme preferentially attacks the ortho and meta carbons, leading to hydroxylation and subsequent elimination of a fluoride (B91410) ion. asm.orgnih.gov This highlights a specific reactivity pathway dictated by the fluorine substituents.

Intramolecular Cyclization and Rearrangement Pathways

The unique substitution pattern of this compound derivatives can favor intramolecular reactions over intermolecular ones, leading to the formation of cyclic structures. The steric hindrance imposed by the ortho-substituents can bring reactive functionalities into close proximity, facilitating cyclization.

A notable example was observed in attempts to synthesize tripodal carboxamide ligands. researchgate.net The reaction of 2,6-difluoroaniline (B139000) with nitrilotriacetic acid (NTA) in the presence of triphenylphosphite as a coupling agent did not yield the expected tris-amide product. Instead, an unexpected intramolecular cyclization occurred. After the formation of an intermediate amide, the molecule preferentially underwent a second internal amide coupling, leading to the formation of N-(2,6-difluorophenyl)-3,5-dioxo-1-piperazine-N-(2,6-difluorophenyl)acetamide. researchgate.net This outcome underscores how ortho-substitution can dramatically alter a reaction pathway, favoring intramolecular ring closure. researchgate.net

Table 2: Intramolecular Cyclization of a 2,6-Difluoroaniline Derivative

| Reactants | Conditions | Product | Observation |

|---|---|---|---|

| 2,6-Difluoroaniline + Nitrilotriacetic Acid (NTA) | P(OPh)₃, Pyridine (B92270), 120 °C, 2 days | N-(2,6-difluorophenyl)-3,5-dioxo-1-piperazine derivative | The expected tripodal ligand was not formed; intramolecular cyclization was the favored pathway. researchgate.net |

Other potential cyclization pathways for derivatives of this compound could involve palladium-catalyzed reactions. For instance, appropriately substituted 2-alkynylanilines are known to undergo palladium-catalyzed intramolecular cyclization to form indoles. organic-chemistry.org Similarly, radical-induced cyclization of biphenyl (B1667301) isocyanides has been used to synthesize phenanthridines, a reaction relevant to the core biphenyl structure. rsc.org

Stability and Degradation Pathways under Various Reaction Conditions

The stability of this compound is generally high, benefiting from the inherent robustness of the biphenyl scaffold and the strength of the carbon-fluorine bond. arabjchem.org However, like other aniline derivatives, it is susceptible to degradation under specific chemical, thermal, or radiative conditions.

Oxidative Degradation: The aniline moiety is prone to oxidation. wikipedia.org Exposure to air and light can lead to the formation of colored impurities through the formation of azo and azoxy compounds. This is a common degradation pathway for many anilines. The oxidation of meta-substituted anilines has been shown to yield the corresponding azobenzenes as products. orientjchem.org

Stability in Basic Media: While stable under neutral and acidic conditions, complex aniline derivatives can be unstable in strongly basic environments. Research on related substituted anilines has shown degradation occurs at high pH. acs.org This suggests that this compound may be unstable under prolonged exposure to strong bases.

Photodegradation: Photolysis of fluorophenyl azides in the presence of aniline has been studied, indicating that UV light can induce reactions involving the aniline N-H bond. researchgate.netresearchgate.net While the biphenyl structure provides some stability, high-energy radiation could be a potential degradation pathway.

Thermal Stability: Fluorinated aromatic compounds are often characterized by high thermal stability. The molecule is expected to be stable at moderate temperatures, but like most organic molecules, will decompose at very high temperatures.

Biochemical Degradation: As noted previously, certain microorganisms possess enzymes capable of degrading fluorinated biphenyls. asm.orgnih.gov Biphenyl dioxygenases can initiate a catabolic pathway by hydroxylating the aromatic rings, leading to the breakdown of the molecule. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The rates and outcomes of reactions involving this compound are governed by the principles of chemical kinetics and thermodynamics.

Reaction Kinetics: The rate of a chemical reaction is influenced by factors such as concentration, temperature, and the presence of a catalyst. For this compound, the electronic effects of its substituents are a primary determinant of its kinetic profile. Kinetic studies on the SN2 reaction of phenacyl bromide with various substituted anilines have shown that electron-withdrawing groups decrease the reaction rate. koreascience.kr The Hammett plot for this reaction yields a negative ρ value, indicating the buildup of positive charge on the nitrogen atom in the transition state. orientjchem.orgkoreascience.kr Given that the 2,6-difluorophenyl group is strongly deactivating, the rate of nucleophilic attack by the aniline nitrogen in this compound would be significantly slower than that of aniline or anilines with electron-donating groups.

Table 3: Relative Reaction Rates and Activation Parameters for the Reaction of Substituted Anilines with Phenacyl Bromide in Methanol at 45°C

| Aniline Substituent | Rate Constant, k x 10⁴ (L/mol·min) | Enthalpy of Activation, ΔH‡ (kcal/mol) | Entropy of Activation, ΔS‡ (e.u.) |

|---|---|---|---|

| 4-OCH₃ | 87.5 | 11.9 | -30.7 |

| 4-CH₃ | 45.0 | 15.1 | -22.0 |

| H | 21.8 | 13.4 | -28.7 |

| 4-Cl | 10.3 | 11.9 | -34.9 |

| 3-Cl | 3.2 | 17.0 | -21.3 |

| 3-NO₂ | 2.2 | 18.1 | -20.4 |

| 3-(2,6-Difluorophenyl) (Predicted) | Very Low | High | - (Negative) |

Data for substituted anilines sourced from reference koreascience.kr. The entry for this compound is a qualitative prediction based on the established trends.

Thermodynamic Considerations: Thermodynamics governs the energy changes and equilibrium position of a reaction. The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG = ΔH - TΔS), where ΔH is the enthalpy change and ΔS is the entropy change. ncert.nic.inscirp.org

Enthalpy (ΔH): Reactions that form strong, stable bonds are typically exothermic (negative ΔH) and enthalpically favored. The formation of stable aromatic systems or the relief of ring strain can be strong thermodynamic driving forces.

Entropy (ΔS): Reactions that increase the number of molecules or the disorder of a system are entropically favored (positive ΔS). Intramolecular cyclization reactions, while often resulting in a decrease in the number of molecules, can be favored if they lead to a particularly stable, low-energy cyclic product, overcoming an unfavorable entropy change. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 2,6 Difluorophenyl Aniline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(2,6-difluorophenyl)aniline by providing detailed information about the chemical environment of its constituent atoms.

¹H NMR, ¹³C NMR, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

¹H NMR (Proton NMR): The ¹H NMR spectrum of an aniline (B41778) derivative typically displays signals for the amine protons (-NH₂) and the aromatic protons. rsc.org The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the phenyl rings. In this compound, the protons on both the aniline and the difluorophenyl rings will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The amine protons usually appear as a broad singlet. rsc.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show distinct signals for each unique carbon atom in the two aromatic rings. The carbons directly bonded to the fluorine atoms will exhibit characteristic splitting patterns due to carbon-fluorine coupling. The chemical shifts of the aromatic carbons are indicative of the electron-donating or electron-withdrawing nature of the substituents. rsc.org

¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is particularly important for fluorinated compounds. For this compound, the two fluorine atoms at the 2' and 6' positions are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides direct evidence for the presence and electronic environment of the fluorine atoms. rsc.org The coupling between the fluorine atoms and adjacent protons can also be observed, further confirming the substitution pattern.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H | 6.5 - 7.5 | Multiplets | Aromatic protons |

| ¹H | 3.5 - 5.0 | Broad Singlet | Amine (-NH₂) protons |

| ¹³C | 110 - 160 | Multiplets | Aromatic carbons |

| ¹⁹F | -110 to -140 | Singlet or Multiplet | Due to coupling with aromatic protons |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide deeper insights into the molecular structure by revealing correlations between different nuclei. wikipedia.orgscribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). scribd.com For this compound, COSY would show correlations between adjacent protons on both aromatic rings, helping to assign the specific proton signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. scribd.comcolumbia.edu This is extremely useful for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). scribd.comcolumbia.edu This is crucial for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the two phenyl rings through the C-C single bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can be used to determine the preferred conformation or stereochemistry of the molecule by observing through-space interactions between protons on the two different rings. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the exact molecular formula of this compound by comparing the experimentally measured mass with the calculated mass for the expected formula (C₁₂H₉F₂N). This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC/MS/MS) for Mixture Analysis and Trace Determination

LC-MS and UHPLC-MS/MS are hybrid techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. measurlabs.comnih.gov These methods are particularly useful for analyzing complex mixtures and for detecting trace amounts of compounds. nih.govd-nb.info In the context of this compound, LC-MS could be used to analyze its purity, identify any impurities from a synthesis reaction, or quantify its presence in a complex matrix. dergipark.org.tr UHPLC-MS/MS offers even greater sensitivity and resolution, making it suitable for demanding analytical applications. researchgate.net The fragmentation pattern observed in the MS/MS spectrum can provide additional structural confirmation.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected m/z [M+H]⁺ |

| HRMS | Exact mass and elemental composition | 206.0776 |

| LC-MS | Separation from mixtures, purity analysis | 206 |

| UHPLC-MS/MS | Trace analysis, structural confirmation via fragmentation | 206 (precursor ion) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound. dergipark.org.trresearchgate.netdrawellanalytical.com

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. rsc.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to specific functional groups. Key expected vibrations include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹ for the amine group.

C-N stretching: Found in the region of 1250-1350 cm⁻¹.

Aromatic C-H stretching: Occurs above 3000 cm⁻¹.

Aromatic C=C stretching: Appears in the 1400-1600 cm⁻¹ region.

C-F stretching: Strong absorptions are expected in the 1100-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. gdckulgam.edu.inlkouniv.ac.in Aromatic compounds like this compound typically show strong absorption bands in the UV region due to π → π* transitions of the conjugated phenyl systems. researchgate.net The position of the absorption maximum (λ_max) can be influenced by the substitution pattern and the solvent. The presence of the amino group, an auxochrome, is expected to cause a red shift (a shift to longer wavelengths) compared to unsubstituted biphenyl (B1667301). lkouniv.ac.in

Interactive Data Table: Spectroscopic Data for Functional Group and Electronic Analysis

| Spectroscopy | Wavenumber/Wavelength Range | Assignment |

| IR | 3300-3500 cm⁻¹ | N-H stretch |

| IR | 1100-1300 cm⁻¹ | C-F stretch |

| UV-Vis | 200-400 nm | π → π* transitions |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this method provides invaluable insights into molecular conformation, intermolecular interactions, and packing in the solid state. The analysis of single crystals reveals critical data, including unit cell dimensions, space group symmetry, and specific geometric parameters like bond lengths and angles.

Detailed structural studies on closely related halogenated aniline derivatives provide a framework for understanding the solid-state characteristics of this compound class. For instance, the analysis of N-formyl-4-bromo-2,6-difluoroaniline, a related compound, shows that molecules are linked into infinite chains through N-H···O hydrogen bonds. iucr.org Such hydrogen bonding is a common and influential feature in the crystal packing of aniline derivatives.

Table 1: Representative Crystallographic Data for an Aniline Derivative

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a suite of powerful laboratory techniques used to separate, identify, and purify the components of a mixture. savemyexams.com For compounds like this compound, both gas and thin-layer chromatography are indispensable tools for ensuring purity and monitoring the progress of its synthesis.

Gas chromatography (GC) is a premier technique for analyzing volatile and thermally stable compounds. shimadzu.com.twlibretexts.org For aromatic amines, which can be challenging to analyze directly due to their polarity, derivatization is often employed to improve chromatographic behavior. researchgate.net

A highly sensitive and selective method for the analysis of aromatic amines involves their conversion to N-n-propoxycarbonyl derivatives, followed by measurement with a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD). nih.gov The NPD is particularly advantageous as it is highly selective for compounds containing nitrogen and phosphorus, minimizing interference from other compounds in the sample matrix. ontosight.ai This method demonstrates excellent resolution and reproducibility, often on a fused-silica capillary column such as an HP-5. nih.gov The use of NPD allows for very low detection limits, typically in the picogram (pg) range, making it suitable for trace analysis. nih.gov

Table 2: Typical GC-NPD Parameters for Aromatic Amine Analysis

Thin-layer chromatography (TLC) is a simple, rapid, and versatile method used extensively in synthetic organic chemistry to monitor the progress of reactions and assess the purity of products. sigmaaldrich.comlibretexts.org The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). iitg.ac.in

In the synthesis of compounds related to this compound, TLC is crucial for determining when the starting materials have been consumed and the product has formed. msu.edu For example, in the preparation of N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine, the reaction progress is monitored by TLC using a developing agent of petroleum ether and ethyl acetate (B1210297) (3:1 ratio). google.com Similarly, the synthesis of (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine was monitored by TLC to confirm the completion of the reaction. nih.gov

The procedure involves spotting the reaction mixture alongside the starting material on a TLC plate. msu.edu The plate is then placed in a chamber with a suitable eluent. As the solvent moves up the plate, the components of the mixture separate based on their polarity. iitg.ac.in Non-polar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the stationary phase and travel shorter distances (lower Rf). libretexts.org The separated spots are typically visualized under UV light, where UV-active compounds like aromatic anilines appear as dark spots. wordpress.com

Table 3: Example TLC Systems for Monitoring Reactions of Aniline Derivatives

Computational Chemistry and Theoretical Studies on 3 2,6 Difluorophenyl Aniline Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. For derivatives of 3-(2,6-Difluorophenyl)aniline, DFT, particularly with the B3LYP functional, is employed to optimize molecular geometry and calculate vibrational frequencies. bohrium.comdergipark.org.trscience.gov These calculations help in understanding the molecule's stability and its infrared and Raman spectral characteristics. nih.gov For instance, studies on similar difluorobenzyl compounds use the B3LYP/6–311 + G(2d,p) basis set to explore electronic properties and nonlinear optical characteristics. bohrium.com DFT calculations are also instrumental in determining reactivity descriptors and exploring potential applications in optoelectronics for related aniline-based amides. researchgate.net

Theoretical calculations for similar compounds, such as 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, have been performed using the DFT/B3LYP method with the 6-311G(d,p) basis set to analyze the molecular structure and properties. dergipark.org.trresearchgate.net Such studies provide a robust framework for correlating theoretical predictions with experimental data, offering a deeper understanding of the physicochemical properties of di-substituted aniline (B41778) derivatives. nih.gov

Table 1: Selected DFT Functionals and Basis Sets Used in Studies of Difluorophenyl Derivatives

| Compound Type | DFT Functional | Basis Set | Application | Reference |

| Difluorobenzyl compounds | B3LYP | 6–311 + G(2d,p) | Electronic and nonlinear optical properties | bohrium.com |

| 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea | B3LYP | 6-311G(d,p) | Molecular modeling and property analysis | dergipark.org.trresearchgate.net |

| 3,4-difluoroaniline | B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational spectra | nih.gov |

Ab initio methods, such as Hartree-Fock (HF) calculations, are used to investigate conformational changes and rotational energy barriers from first principles, without empirical parameters. A study on 3-(2,6-difluorophenyl)-2-methyl-4(3H)-quinazolinone, a derivative of the target compound, utilized ab initio HF calculations to investigate the rotational barriers of the N-aryl group. researchgate.net The calculations revealed that significant steric hindrance leads to changes in the geometry of the molecule to alleviate the strain. researchgate.net These methods are essential for understanding the energetic penalties associated with specific molecular conformations. tau.ac.il

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. libretexts.org A key tool in this analysis is the Potential Energy Surface (PES), a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orguleth.ca

For derivatives of this compound, PES scanning is performed to determine the most stable molecular conformations. dergipark.org.trresearchgate.net This involves calculating the energy of the molecule as specific dihedral angles are systematically varied. researchgate.net The resulting map reveals the energy minima, corresponding to stable conformers, and the energy barriers between them. huntresearchgroup.org.uk For example, in a study of 3-(2,6-difluorophenyl)-2-methyl-4(3H)-quinazolinone, the rotational barrier of the phenyl group was found to be substantial, which has implications for its stereochemical properties. researchgate.net Understanding the PES is crucial for predicting the dynamic behavior of the molecule and its accessibility to different conformational states. uni-siegen.de

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comimperial.ac.uk The energies of the HOMO and LUMO and the gap between them provide valuable insights into a molecule's chemical reactivity and kinetic stability. researchgate.net

For derivatives of this compound, FMO analysis is typically performed using data from DFT calculations. bohrium.comresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. bohrium.com For example, in a study of difluorobenzyl compounds, the HOMO-LUMO gap was used to compare the stability and reactivity of different derivatives. bohrium.com This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. tandfonline.com

Table 2: Representative FMO Energy Values for Related Fluorinated Aromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| BBFB (a difluorobenzyl derivative) | - | - | 5.71 | bohrium.com |

| FBN (a difluorobenzyl derivative) | - | - | 4.68 | bohrium.com |

| FBBP (a difluorobenzyl derivative) | - | - | 5.13 | bohrium.com |

| BTT-TAPA | - | -1.90 | 3.01 | researchgate.net |

| BTT-TAPB | - | -2.02 | 3.54 | researchgate.net |

| BTT-TAPT | - | -2.30 | 3.46 | researchgate.net |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a this compound derivative, and a biological target, typically a protein. nih.govrjptonline.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijper.org For example, derivatives of this compound have been investigated as potential inhibitors of enzymes like phosphodiesterase 7 (PDE7). nih.govfrontiersin.org Docking studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. vulcanchem.com

Molecular dynamics simulations provide a detailed view of the dynamic behavior of the ligand-target system over time. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to estimate the binding free energy. acs.org For instance, MD simulations have been used to study the binding modes of 2-anilinobenzamide (B173500) derivatives in sirtuin enzymes, helping to explain their isoform selectivity. mdpi.com

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For aniline derivatives, DFT calculations are employed to predict vibrational (FT-IR and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. nih.gov

In a study on 3,4-difluoroaniline, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute the FT-IR and FT-Raman spectra, which showed excellent correlation with the experimental spectra. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is used to calculate ¹H and ¹³C NMR chemical shifts, and these theoretical values are often in good agreement with experimental results. dergipark.org.trresearchgate.net Time-dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra, helping to understand the electronic transitions within the molecule. tandfonline.com This synergy between theoretical prediction and experimental validation provides a comprehensive understanding of the molecule's structural and electronic properties. rsc.org

Applications and Emerging Research Areas of 3 2,6 Difluorophenyl Aniline Scaffolds

Therapeutic Applications in Medicinal Chemistry

The incorporation of the 3-(2,6-difluorophenyl)aniline core into molecular designs has yielded compounds with significant therapeutic promise, ranging from kinase inhibitors for cancer therapy to novel antimicrobial and anti-inflammatory agents.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. nih.gov The this compound moiety has proven to be a key component in the design of potent and selective kinase inhibitors.

p38α MAP Kinase: The p38 mitogen-activated protein (MAP) kinase pathway is central to the production of pro-inflammatory cytokines, making it a key target for inflammatory diseases. uni-tuebingen.demedchemexpress.com The 2,6-difluoroaniline (B139000) structural unit has been integral to the development of p38α MAP kinase inhibitors. For instance, a series of 2,6,9-trisubstituted purine inhibitors of p38α kinase was synthesized using 2,6-difluoroaniline. Furthermore, modifications to the difluorophenyl-ring of Skepinone-L, a highly potent p38α probe, led to a new generation of inhibitors with picomolar potency by establishing a "Type I½" binding mode to the kinase. uni-tuebingen.de These inhibitors effectively suppress the release of cytokines like TNF-α and IL-1β. merckmillipore.com

VEGFR (Vascular Endothelial Growth Factor Receptor): Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and the VEGFR family, particularly VEGFR-2, is a primary mediator of this process. nih.govsemanticscholar.org Consequently, inhibiting VEGFR-2 is a major strategy in anticancer therapy. nih.govnih.gov Derivatives incorporating the difluorophenyl motif have shown excellent VEGFR-2 inhibitory activity. One difluorophenyl analog demonstrated a potent IC₅₀ value of 0.0070 μM against VEGFR-2. nih.gov In another study, compounds featuring a difluorophenyl group exhibited significant VEGFR-2 inhibition with IC₅₀ values as low as 0.57 μM. nih.gov

EGFR TK (Epidermal Growth Factor Receptor Tyrosine Kinase): EGFR is a key target in cancer treatment, particularly for non-small cell lung cancer (NSCLC). themarkfoundation.orgnih.gov The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutated cancers. nih.govmdpi.com Aniline-based structures, such as anilinoquinazolines, form the core of many first and second-generation EGFR TKIs, like Afatinib. mdpi.comscienceopen.com The specific this compound scaffold is an area of interest for designing new generations of inhibitors to overcome drug resistance. themarkfoundation.orgscienceopen.com

| Kinase Target | Derivative Class | Key Finding | Reported Activity (IC₅₀) |

| p38α MAP Kinase | Dibenzepinones (Skepinone-L derivatives) | Modifications on the difluorophenyl ring enhanced potency to picomolar levels. uni-tuebingen.de | Not specified |

| p38α MAP Kinase | 2,6,9-Trisubstituted purines | The 2,6-difluoroaniline moiety is a key synthetic component. | Not specified |

| VEGFR-2 | Arylamide-containing quinazolines | A difluorophenyl analog was the most potent inhibitor in its series. nih.gov | 0.0070 μM |

| VEGFR-2 | Phenyl-substituted derivatives | A compound with a difluorophenyl group showed excellent activity. nih.gov | 0.57 μM |

| EGFR TK | Anilinoquinazolines | This general class of aniline (B41778) derivatives forms the basis for multiple EGFR TKIs. scienceopen.com | Not specified |

The scaffold has also been used to develop agents against a variety of microbial pathogens.

Antibacterial Agents: The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibacterial agents. nih.gov In one study, a difluoro aniline derivative incorporated into a pyrazole structure demonstrated moderate activity against MRSA strains, with a minimum inhibitory concentration (MIC) as low as 6.25 μg/mL. nih.gov

Antifungal Agents: Fungal infections pose a significant threat, especially to immunocompromised individuals. nih.gov Research has shown that halogenated anilines possess fungitoxic properties. Specifically, 2,6-dihalogeno-4-nitroanilines have been tested for their activity against various fungi, including Aspergillus niger and Trichophyton mentagrophytes, indicating the potential of this structural class in developing new antifungal treatments. nih.gov

Antiviral Agents: The 2,6-difluorophenyl moiety is present in a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The compound 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TBZ) and its derivatives have been studied for their anti-HIV activity. nih.gov

Antitubercular Agents: Tuberculosis remains a major global health problem, and new drugs are needed to combat drug-resistant strains. nih.govmdpi.com The introduction of fluorine atoms into potential drug candidates can significantly enhance potency; for example, a fluorinated analog of the antitubercular drug thiacetazone was found to be 20 times more potent than the parent compound against Mycobacterium tuberculosis. nih.gov A class of compounds known as fluorophenylbenzohydrazides has also demonstrated good activity against M. tuberculosis, with MIC values as low as 0.625 μM, by targeting tryptophan biosynthesis. nih.gov

| Antimicrobial Class | Derivative/Compound Class | Target Organism(s) | Reported Activity (MIC) |

| Antibacterial | Pyrazole derivative | Methicillin-resistant S. aureus (MRSA) | 6.25 μg/mL nih.gov |

| Antifungal | 2,6-Dihalogeno-4-nitroanilines | Aspergillus niger, Trichophyton mentagrophytes | Activity demonstrated, specific MIC not provided. nih.gov |

| Antiviral | Thiazolo[3,4-a]benzimidazoles | HIV-1 | Potent activity reported, specific values not provided. nih.gov |

| Antitubercular | Fluorophenylbenzohydrazides | Mycobacterium tuberculosis | 0.625 - 6.25 μM nih.gov |

The anti-inflammatory properties of this compound derivatives are primarily linked to their ability to inhibit p38α MAP kinase. nih.gov This kinase is a key component of the signaling cascade that leads to the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). uni-tuebingen.de By inhibiting p38α, compounds derived from this scaffold can effectively suppress the release of these cytokines. One p38 inhibitor demonstrated an IC₅₀ of 160 nM for TNF-α release and 39 nM for IL-1β release in human peripheral blood mononuclear cells. merckmillipore.com This mechanism makes these compounds promising candidates for the treatment of various inflammatory conditions. nih.govbiointerfaceresearch.com

Derivatives of this compound have demonstrated significant potential as anticancer agents through multiple mechanisms of action. The most prominent of these is the inhibition of protein kinases that are critical for tumor growth and survival, such as VEGFR and EGFR. nih.govnih.gov Beyond kinase inhibition, other derivatives have shown direct cytotoxic and antiproliferative effects on cancer cells. A series of fluorinated Schiff bases derived from aminophenylhydrazines showed potent antitumor activity against the A549 non-small cell lung cancer (NSCLC) cell line, with one compound exhibiting an IC₅₀ value of 0.64 μM. nih.gov In another study, a pyridine-urea derivative containing the scaffold was identified as the most active in its series against both A549 and HCT-116 colon cancer cell lines, with IC₅₀ values of 3.22 µM and 2.71 µM, respectively. nih.gov Furthermore, benzothiazole aniline derivatives and their platinum (II) complexes have been developed as new chemotherapy agents, showing selective inhibitory activities against liver cancer cells. mdpi.com

The utility of the 2,6-difluoroaniline core, a key component of the title scaffold, extends beyond medicinal applications. It serves as a valuable intermediate in the synthesis of various other molecules. researchgate.net For example, 2,6-difluoroaniline has been used in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a compound with herbicidal activity. It is also used to create substituted phenylthiomorpholine dioxide, which serves as an active pharmaceutical intermediate for other drug discovery programs.

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. Studies on derivatives of this compound have provided valuable insights.

For Kinase Inhibitors: In the context of VEGFR-2 inhibitors, it was found that the presence and position of fluoro groups on the phenyl ring are critical for potent activity. nih.gov The linker position also plays a key role; derivatives with a 1,4-aniline linker showed better anti-VEGFR-2 activity compared to those with a 1,3-aniline linker. nih.gov

For Antimicrobial Agents: In a series of antibacterial pyrazole derivatives, SAR studies revealed that adding hydrophobic alkyl substituents to the aniline ring significantly increased activity against Gram-positive strains. nih.gov Conversely, the addition of a methoxy substituent nearly eliminated the activity, while a dichloro substitution resulted in one of the most potent compounds in the series. nih.gov

These SAR findings guide medicinal chemists in the rational design of more effective therapeutic agents based on the this compound scaffold.

Contributions to Materials Science and Functional Materials

The unique molecular architecture of this compound, which combines a reactive aniline moiety with a sterically demanding and electronically influential difluorinated phenyl group, positions it as a valuable scaffold in the development of advanced materials. The presence of fluorine atoms can significantly alter the physical and chemical properties of organic molecules, including their stability, reactivity, and lipophilicity, making such compounds highly desirable as building blocks in materials science. ossila.com

Organic Electronics and Optical Materials

In the field of organic electronics, molecular structure dictates function. The performance of materials in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) depends heavily on the electronic properties of the constituent molecules, such as their energy levels (HOMO/LUMO) and charge transport capabilities. The this compound scaffold possesses features that are pertinent to this field.

The biphenyl-like structure is a common motif in organic electronic materials. Furthermore, the inclusion of electron-withdrawing fluorine atoms, particularly at the ortho positions of one of the phenyl rings, can substantially lower the HOMO and LUMO energy levels of the molecule. This tuning of electronic properties is a critical strategy in designing materials for specific roles within an electronic device, such as for host materials, charge transport layers, or emitters. While specific research on this compound in this context is not extensively documented, its structural attributes are analogous to those found in high-performance organic electronic materials. The integration of semiconducting nanoparticles into organic polymer matrices is another avenue for creating hybrid optoelectronic structures, and aniline-based polymers are often explored for these applications. ioffe.ru

Polymer Science and Advanced Materials Building Blocks

Aniline and its derivatives are foundational monomers for the synthesis of polyaniline (PANI), one of the most studied classes of conducting polymers. kpi.ua The properties of PANI, such as electrical conductivity, solubility, and processability, can be finely tuned by introducing substituents onto the aniline monomer. rsc.orgresearchgate.net

This compound serves as an advanced building block for creating functionalized polymers. researchgate.net Its polymerization would yield a substituted polyaniline with unique characteristics imparted by the 2,6-difluorophenyl group.

Key potential impacts of the 2,6-difluorophenyl substituent on polymer properties:

Solubility and Processability: The bulky side group could disrupt inter-chain packing, potentially increasing the polymer's solubility in common organic solvents, a significant challenge in the processing of conducting polymers.

Electronic Properties: The strong electron-withdrawing nature of the difluorinated ring is expected to modify the electronic band structure of the polymer, influencing its conductivity and optical properties.

Morphology: Substituents are known to affect the morphology of the resulting polymer, which can range from granular to nanofibrillar structures, impacting the material's bulk properties. rsc.orgresearchgate.net

Thermal Stability: Fluorinated compounds often exhibit enhanced thermal stability compared to their non-fluorinated counterparts, a desirable trait for materials used in electronic devices.

The emulsion polymerization technique, which can be used for aniline, often leads to polyanilines with higher molecular weight and improved solubility, further expanding the processing possibilities for polymers derived from substituted anilines like this compound. kpi.ua

Catalysis and Ligand Design

The amine functionality of the aniline scaffold is a versatile anchor for the synthesis of complex ligands used in transition-metal catalysis. The specific steric and electronic environment provided by the rest of the molecule plays a crucial role in determining the efficacy and selectivity of the resulting catalyst.

Role in Ligand Synthesis for Catalytic Systems

Aniline derivatives are common precursors in the synthesis of a wide array of ligands. The nitrogen atom can be incorporated into various ligand frameworks, including N-heterocyclic carbenes (NHCs), Schiff bases, and multidentate amine-based ligands. The this compound molecule is a particularly interesting precursor due to its distinct structural features.

The presence of the 2,6-difluorophenyl group provides significant steric bulk. Sterically hindered ligands are often employed to stabilize metal centers, promote reductive elimination, and control the coordination number of the metal complex, which can enhance catalytic activity and selectivity. For instance, ortho-substituted anilines have been explored in the synthesis of tripodal ligands, although their steric hindrance can sometimes present synthetic challenges. researchgate.net The electronic influence of the fluorine atoms can also modulate the donor properties of the ligand, thereby fine-tuning the reactivity of the metal catalyst.

Chiral Ligand Development

Asymmetric catalysis, which relies on chiral ligands to control the stereochemical outcome of a reaction, is a cornerstone of modern synthetic chemistry. The development of novel chiral ligands is a continuous pursuit. The structure of this compound contains a biphenyl (B1667301) core, which is a classic scaffold for a type of chirality known as atropisomerism.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In biphenyl systems, if the substituents at the ortho positions of each ring are sufficiently bulky, rotation around the central carbon-carbon bond is hindered, leading to stable, non-interconverting enantiomers. The 2,6-difluoro substitution provides two of the necessary bulky groups. If an appropriate substituent were introduced at the ortho-position of the aniline ring (the position adjacent to the amine group), the resulting molecule could exhibit axial chirality. This makes this compound a promising platform for the design of novel N-C axially chiral ligands for use in asymmetric catalysis.

Environmental and Industrial Chemical Research Contexts

Aniline and its derivatives are industrially significant compounds, serving as intermediates in the synthesis of a vast range of products, including pharmaceuticals, agrochemicals (such as herbicides), dyes, and polymers. chemicalbook.comsigmaaldrich.com Compounds like 2,6-difluoroaniline are used as raw materials in the synthesis of herbicides and pharmaceutical intermediates. sigmaaldrich.comsigmaaldrich.com By extension, this compound can be considered a potential intermediate in similar industrial synthesis pathways.

The widespread use of halogenated aromatic compounds has prompted significant environmental research into their fate, persistence, and potential for biodegradation. Halogenated anilines, in particular, are a class of compounds studied for their environmental impact. While no specific environmental degradation studies for this compound are available, its structure places it within this category of chemicals. Research on related compounds, such as 3,4-difluoroaniline, indicates that fluorinated anilines can be degraded by microorganisms, although the pathways and rates are highly dependent on the specific structure and environmental conditions. google.com The study of such compounds is crucial for understanding the environmental footprint of industrial chemical processes. The general toxicity of anilines, which can be metabolized in the liver to produce toxic byproducts, is also a consideration in both industrial handling and drug development contexts. umich.edu

Data Tables

Table 1: Potential Applications of this compound Scaffolds

| Field | Application Area | Rationale Based on Structural Features |

|---|---|---|

| Materials Science | Organic Electronics (OLEDs, OFETs) | Fluorinated biphenyl structure allows for tuning of electronic energy levels (HOMO/LUMO). |

| Conducting Polymers | Serves as a monomer for substituted polyanilines with potentially enhanced solubility and stability. | |

| Catalysis | Ligand Synthesis | Amine group acts as a synthetic handle; bulky difluorophenyl group provides steric influence. |

| Asymmetric Catalysis | Biphenyl core is a scaffold for developing axially chiral (atropisomeric) ligands. |

| Industrial Chemistry | Chemical Intermediate | Aniline scaffold is a versatile precursor for pharmaceuticals, dyes, and agrochemicals. |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Difluoroaniline |

| 3,4-Difluoroaniline |

| Aniline |

Q & A

Q. What are the recommended synthetic routes for 3-(2,6-Difluorophenyl)aniline, and what methodological considerations apply?

Answer: A common approach involves Suzuki-Miyaura cross-coupling between halogenated aniline derivatives and fluorinated boronic acids. For example:

- React 3-bromoaniline with 2,6-difluorophenyl boronic acid (or ester) under palladium catalysis. Optimize reaction conditions (e.g., temperature, solvent, ligand) to enhance yield .

- Use oscillatory flow reactors (OFRs) to reduce reaction time and improve selectivity, as demonstrated in similar aryl aminations .

Methodological Tips:

- Monitor reaction progress via HPLC or TLC to detect intermediates.

- Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How should this compound be handled and stored to maintain stability?

Answer: Based on safety data for structurally similar fluoroanilines (e.g., 3,5-Dichloro-2,4-difluoroaniline):

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound in catalytic reactions?

Answer: The electron-withdrawing nature of fluorine atoms:

- Reduces electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions (e.g., nitration, halogenation).

- Stabilizes intermediates in Buchwald-Hartwig aminations , as seen in analogous reactions with 4-chloroanisole and aniline derivatives .

Methodological Insight:

- Use DFT calculations to map electron density distribution and predict regioselectivity.

- Compare reaction rates with non-fluorinated analogs to quantify electronic effects.

Q. What analytical techniques are optimal for characterizing this compound, and how should data be interpreted?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 206.05) and fragment patterns .

Advanced Tip:

- Combine X-ray crystallography with computational modeling to resolve steric effects from the 2,6-difluoro groups.

Q. How can regioselective functionalization of this compound be achieved despite steric hindrance?

Answer:

- Directed ortho-metalation: Use directing groups (e.g., -NH₂) to selectively introduce substituents at the meta position relative to fluorine atoms .